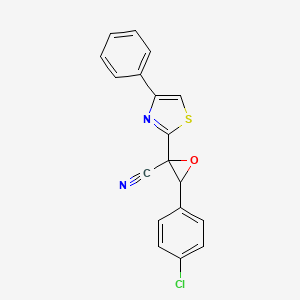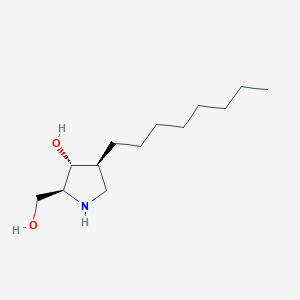
(2S,3R,4S)-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4S)-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a hydroxymethyl group and an octyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent.
Attachment of the Octyl Chain: The octyl chain can be attached through an alkylation reaction, using an octyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
(2S,3R,4S)-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted pyrrolidines.
科学研究应用
(2S,3R,4S)-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of (2S,3R,4S)-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the octyl chain contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed effects.
相似化合物的比较
Similar Compounds
(2S,3R,4S)-2-(hydroxymethyl)-4-decylpyrrolidin-3-ol: Similar structure with a decyl chain instead of an octyl chain.
(2S,3R,4S)-2-(hydroxymethyl)-4-hexylpyrrolidin-3-ol: Similar structure with a hexyl chain instead of an octyl chain.
Uniqueness
(2S,3R,4S)-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol is unique due to its specific combination of a hydroxymethyl group and an octyl chain, which imparts distinct physicochemical properties and biological activities compared to its analogs.
属性
CAS 编号 |
921202-74-6 |
|---|---|
分子式 |
C13H27NO2 |
分子量 |
229.36 g/mol |
IUPAC 名称 |
(2S,3R,4S)-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol |
InChI |
InChI=1S/C13H27NO2/c1-2-3-4-5-6-7-8-11-9-14-12(10-15)13(11)16/h11-16H,2-10H2,1H3/t11-,12-,13+/m0/s1 |
InChI 键 |
WUSGFBCUOACRJI-RWMBFGLXSA-N |
手性 SMILES |
CCCCCCCC[C@H]1CN[C@H]([C@@H]1O)CO |
规范 SMILES |
CCCCCCCCC1CNC(C1O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


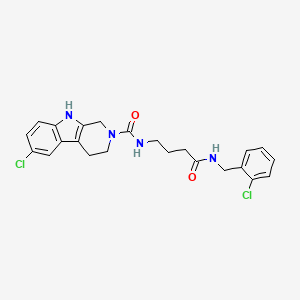
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)-](/img/structure/B12636735.png)
![5-(1-acetylpiperidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B12636737.png)

![(3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12636754.png)
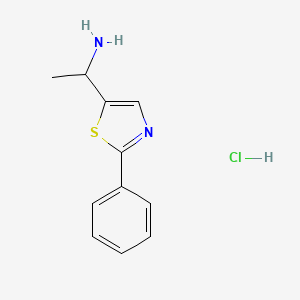
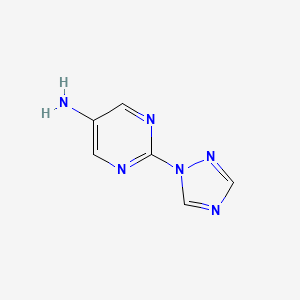

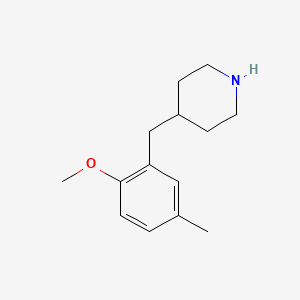
![2-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636778.png)
![{3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone](/img/structure/B12636781.png)
![2-[4-(3,4,5-Trimethoxyphenyl)but-3-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12636788.png)
![2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636791.png)
